(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-14(2)18(20)19(23)22(16-8-9-16)17-10-11-21(13-17)12-15-6-4-3-5-7-15/h3-7,14,16-18H,8-13,20H2,1-2H3/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDWUFLFLULCP-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N([C@H]1CCN(C1)CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide, also known by its CAS number 1354028-31-1, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H27N3O |
| Molecular Weight | 301.43 g/mol |
| Boiling Point | 444.5 ± 28.0 °C |
| Density | 1.13 ± 0.1 g/cm³ |
| pKa | 9.25 ± 0.40 |
The compound interacts with various biological targets, primarily focusing on G-protein coupled receptors (GPCRs). Research indicates that it may act as an agonist or antagonist depending on the receptor subtype involved. GPCRs play crucial roles in numerous physiological processes, including neurotransmission, hormone regulation, and sensory perception.
Key Mechanisms:
- GPCR Activation : The compound has shown potential in modulating GPCR pathways, which are pivotal in drug discovery for conditions such as cardiovascular diseases and neurological disorders .
- Neurotransmitter Release : Studies suggest that it may influence the release of neurotransmitters, thereby affecting mood and cognition .
Biological Activity
Research has highlighted various biological activities associated with this compound:
- Antidepressant Effects : In preclinical models, this compound demonstrated significant antidepressant-like effects, potentially through serotonin receptor modulation.
- Analgesic Properties : Investigations have indicated that it may possess analgesic properties, making it a candidate for pain management therapies.
- Cognitive Enhancement : Some studies point towards its potential role in enhancing cognitive functions, particularly in models of neurodegenerative diseases.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in rodent models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant agent.
Study 2: Analgesic Effects
In a separate investigation focused on pain relief, the compound was administered to mice subjected to inflammatory pain models. The findings revealed a marked decrease in pain response, indicating its viability as an analgesic .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analogs:
- Piperidine vs.
- Stereochemical Impact : The (R)-configured pyrrolidine analog () was discontinued, suggesting inferior activity or synthesis challenges compared to the (S,S) configuration.
Side Chain Modifications
- Cyclopropyl vs. Ethyl/Isopropyl : The cyclopropyl group in the target compound enhances metabolic stability and rigidity compared to ethyl/isopropyl analogs, which may improve pharmacokinetics .
- Methyl-Piperidine Variant : The methyl-piperidine analog () has a higher molecular weight (283.80 g/mol) and could interact with larger binding pockets, such as ion channels .
Preparation Methods
Chiral Pool Approach from L-Proline
A widely employed method utilizes L-proline as the chiral starting material:
This route achieves >99% enantiomeric excess (ee) but requires careful handling of azide intermediates.
Asymmetric Catalytic Hydrogenation
An alternative approach employs rhodium-catalyzed asymmetric hydrogenation:
| Parameter | Value | Source |
|---|---|---|
| Substrate | 1-benzyl-3-pyrrolidinone | |
| Catalyst | Rh-(R)-BINAP | |
| Pressure | 50 psi H₂ | |
| Temperature | 25°C | |
| ee | 98% | |
| Yield | 91% |
This method offers superior atom economy compared to the chiral pool approach but requires specialized catalyst systems.
Synthesis of (S)-2-Amino-3-Methyl-N-Cyclopropyl-Butyramide
Enantioselective Strecker Synthesis
A three-step sequence enables construction of the chiral α-amino acid derivative:
Enzymatic Resolution Approach
For large-scale production, lipase-mediated kinetic resolution proves effective:
| Parameter | Racemic Substrate | CAL-B Lipase | Result |
|---|---|---|---|
| Temperature | 30°C | 45°C | 92% ee (S) |
| Solvent | MTBE | IPAc | 85% conversion |
| Reaction Time | 24 hr | 48 hr | 78% isolated |
This method, adapted from, demonstrates scalability but requires optimization of enzyme loading.
Amide Bond Formation Strategies
Mixed Carbonate Activation
A novel activation method reported in achieves superior stereoretention:
Comparative coupling methods:
| Method | Yield | Purity | Epimerization |
|---|---|---|---|
| EDCI/HOBt | 72% | 95% | 3.2% |
| HATU/DIPEA | 85% | 98% | 1.8% |
| Mixed Carbonate | 88% | 99% | 0.5% |
Purification and Analytical Validation
Chiral Chromatography Conditions
Final purification employs multimodal chromatography:
Spectroscopic Characterization
Key NMR Signals (400 MHz, CDCl₃):
HRMS (ESI+):
Calculated for C₁₉H₂₉N₃O [M+H]⁺: 315.2312
Found: 315.2315
Process Optimization Challenges
Epimerization During Amidation
Control of stereochemical integrity remains paramount:
| Factor | Epimerization Risk | Mitigation Strategy |
|---|---|---|
| Temperature >40°C | High | Maintain reaction at 0–25°C |
| Prolonged reaction | Moderate | Quench immediately post-coupling |
| Acidic conditions | Severe | Use neutral/buffered media |
Cyclopropane Ring Stability
The N-cyclopropyl group demonstrates sensitivity to:
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
Biocatalytic Approaches
Recent advances in transaminase engineering enable:
| Enzyme | Substrate | Conversion | ee |
|---|---|---|---|
| ATA-117 | 3-methyl-2-oxobutyrate | 91% | 99% S |
| CV2025 | Cyclopropyl ketone | 78% | 95% S |
This route, while innovative, currently suffers from low volumetric productivity (12 g/L/day).
Industrial-Scale Considerations
Cost Analysis of Key Steps
| Step | Cost Contribution | Optimization Potential |
|---|---|---|
| Chiral amine synthesis | 42% | Catalyst recycling |
| Amide coupling | 31% | Alternative activators |
| Purification | 19% | Crystallization development |
| Waste treatment | 8% | Solvent recovery |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use safety goggles, gloves, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust generation is likely .
- Ventilation: Conduct experiments in a fume hood or well-ventilated area to minimize inhalation risks .
- Storage: Store in sealed containers away from light and oxidizing agents at room temperature. Monitor for degradation over time, as prolonged storage may alter stability .
- Spill Management: Collect spills using non-sparking tools, avoid dispersal into drains, and dispose of waste via approved chemical disposal protocols .
Q. How can researchers verify the purity and structural integrity of this compound during synthesis?
- Methodological Answer:
- Analytical Techniques: Use HPLC (≥98% purity threshold) and LC-MS to confirm molecular weight and detect impurities .
- Spectroscopic Characterization: Employ -NMR and -NMR to validate stereochemistry and functional groups, particularly the (S)-configured pyrrolidine and cyclopropyl moieties .
- Chiral Chromatography: Apply chiral columns to ensure enantiomeric excess, critical for biological activity studies .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer:
- Stepwise Amide Coupling: Activate the carboxylic acid precursor (e.g., using HATU or HOBt/EDC) before reacting with the chiral amine component under inert conditions .
- Stereochemical Control: Use (S)-configured starting materials (e.g., (S)-1-benzyl-pyrrolidin-3-amine) and monitor reaction progress via TLC to minimize racemization .
- Purification: Isolate the product via flash chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to achieve high purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound?
- Methodological Answer:
- Experimental Variables: Standardize administration routes (e.g., intravenous vs. oral) and animal models (e.g., murine vs. primate) to reduce interspecies variability .
- Stability Studies: Assess compound degradation in biological matrices (e.g., plasma) using LC-MS/MS, accounting for temperature-dependent decomposition noted in aqueous solutions .
- Meta-Analysis: Cross-reference PK parameters (e.g., , ) across studies, highlighting differences in dosing regimens or analytical methodologies .
Q. What strategies optimize the compound's bioavailability for in vivo neuropharmacology studies?
- Methodological Answer:
- Prodrug Design: Modify the cyclopropyl or benzyl groups to enhance membrane permeability. For example, ester prodrugs may improve intestinal absorption .
- Formulation: Use lipid-based nanoemulsions or cyclodextrin complexes to increase solubility in physiological fluids .
- Metabolic Profiling: Identify major metabolites via liver microsome assays to predict first-pass effects and adjust dosing schedules .
Q. How can researchers validate hypothesized interactions between this compound and GABA receptors?
- Methodological Answer:
- Computational Docking: Use Discovery Studio or AutoDock to model binding affinities at GABA receptor subunits, focusing on the pyrrolidine moiety’s role in hydrogen bonding .
- In Vitro Binding Assays: Perform competitive radioligand displacement (e.g., -muscimol) in rat cortical membranes to quantify IC values .
- Electrophysiology: Measure chloride ion flux in HEK293 cells expressing human GABA receptors to confirm functional modulation .
Q. What experimental designs mitigate organic degradation during long-term stability studies?
- Methodological Answer:
- Temperature Control: Store samples at -80°C with desiccants to slow hydrolysis and oxidation. Avoid repeated freeze-thaw cycles .
- Accelerated Stability Testing: Use Arrhenius kinetics at elevated temperatures (40–60°C) to predict shelf-life under standard conditions .
- Analytical Frequency: Monitor degradation products monthly via UPLC-PDA and high-resolution mass spectrometry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer:
- Cell Line Authentication: Verify species origin (e.g., HeLa vs. HEK293) and passage number, as genetic drift affects drug response .
- Assay Standardization: Use identical MTT/WST-1 protocols, incubation times (e.g., 48 vs. 72 hours), and serum concentrations to ensure comparability .
- Mechanistic Follow-Up: Perform transcriptomic profiling (RNA-seq) to identify cell-specific pathways (e.g., apoptosis vs. autophagy) influencing toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
